Fludioxonil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in: acetone 190; ethanol 44; toluene 2.7; n-octanol 20; hexane 0.1 (g/L at 25 °C)

Synonyms

Canonical SMILES

Mode of Action

Fludioxonil disrupts fungal cell function by affecting a specific metabolic pathway. It is believed to interfere with the High Osmolarity Glycerol (HOG) pathway, which fungi rely on to maintain internal water balance. This disrupts cellular processes and leads to fungal cell death [Source: Fungal responses to the fungicide fludioxonil: a review by Isler H et al. 2019 ]

Recent research suggests a more complex mode of action than previously understood. Studies indicate fludioxonil may cause a build-up of reactive molecules within the fungal cell, leading to a form of metabolic shock and cell death [Source: New mechanism of action found for agricultural pesticide fludioxonil ].

Environmental Fate

Understanding how fludioxonil behaves in the environment is crucial for assessing its potential impact. Research studies investigate its degradation rates in soil and water, potential for leaching, and effects on non-target organisms [Source: Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique by Li S et al. 2018 ]

Research also explores methods to reduce residual levels of fludioxonil on crops after treatment. Novel techniques like non-thermal atmospheric plasma have shown promise in degrading fludioxonil on produce surfaces [Source: Investigation of Fludioxonil Reduction Using Non-Thermal Atmospheric Plasma through Experimental Simulation by Liu S et al. 2018 ]

Fungal Resistance

- The emergence of fungal strains resistant to fludioxonil is a growing concern. Research investigates how fungi develop resistance and explores strategies to mitigate this issue, such as using fungicide mixtures or developing new fungicides with different modes of action [Source: Impacts of fludioxonil resistance on global gene expression in the necrotrophic fungal plant pathogen Sclerotinia sclerotiorum by Fan J et al. 2021 ]

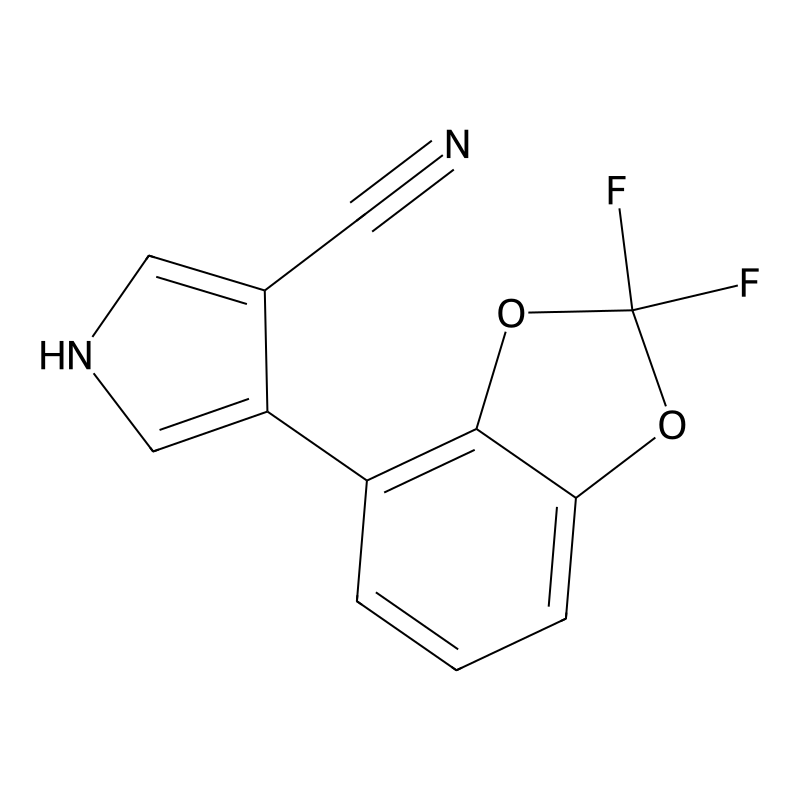

Fludioxonil is a synthetic fungicide primarily used in agriculture to control a variety of fungal diseases in crops. It belongs to the class of compounds known as phenylpyrroles and is characterized by its ability to inhibit fungal growth by disrupting osmotic signaling pathways, which ultimately leads to the inhibition of spore germination and mycelial growth. The chemical structure of fludioxonil is represented as C₁₂H₆F₂N₂O₂, and it exhibits low acute toxicity to humans and animals, making it a preferred choice in integrated pest management strategies .

Fludioxonil acts as a contact fungicide, inhibiting fungal growth by interfering with a specific cellular process. It disrupts the transport of glucose across the fungal cell membrane by inhibiting protein kinase activity, ultimately leading to stunted fungal growth and death []. This unique mode of action helps to reduce the risk of resistance development compared to fungicides targeting other fungal processes.

Fludioxonil exhibits notable biological activity beyond its fungicidal properties. Research has shown that it can induce cytotoxic effects in human immune cells, such as T and B lymphocytes. Specifically, fludioxonil has been found to decrease cell viability and induce apoptosis through mechanisms involving mitochondrial dysfunction and alterations in pro-apoptotic protein levels . Furthermore, studies indicate that fludioxonil can affect photosynthetic organisms like Chlorella vulgaris, leading to oxidative stress and metabolic disruptions .

Fludioxonil is primarily used as a fungicide in agricultural practices to protect crops from diseases caused by fungi. It is effective against a wide range of pathogens affecting cereals, fruits, vegetables, and ornamental plants. Additionally, fludioxonil is utilized in material preservation applications due to its antifungal properties, ensuring the longevity of products like drywall and other construction materials . Its low toxicity profile also allows for its use in environments where human exposure is possible.

Studies on the interactions of fludioxonil with other compounds reveal its potential for synergistic effects when used in combination with other fungicides. This strategy helps mitigate resistance development among target fungal populations. Furthermore, research indicates that fludioxonil's interaction with cellular components can lead to significant biological effects, including apoptosis in immune cells and oxidative damage in photosynthetic organisms . These findings underscore the importance of understanding fludioxonil's interactions within ecological systems.

Fludioxonil shares similarities with several other fungicides but is unique due to its specific mode of action and chemical structure. Below are some comparable compounds:

| Compound Name | Chemical Structure | Mode of Action | Unique Features |

|---|---|---|---|

| Pyrimethanil | C₁₃H₁₈N₂O | Inhibits fungal cell wall synthesis | Broad-spectrum activity |

| Boscalid | C₁₃H₁₅ClN₂O | Disrupts mitochondrial respiration | Effective against resistant strains |

| Prothioconazole | C₁₄H₁₈N₂O₄S | Inhibits fungal cell division | Systemic activity in plants |

| Tebuconazole | C₁₃H₁₅ClN₂O | Inhibits sterol biosynthesis | Long residual activity |

Fludioxonil's distinct mechanism of inhibiting osmotic signaling pathways sets it apart from these other compounds, which may target different biological processes within fungi. This specificity contributes to its effectiveness and potential for use in combination therapies aimed at managing resistance.

Purity

Physical Description

Color/Form

Yellow-ish crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 4.12 at 25 °C

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H400 (98.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (85.61%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Five laying hens were given gelatin capsules containing [(14)C-pyrrole]fludioxonil for 8 consecutive days at a rate equivalent to about 89 ppm in the feed. The vast majority of the radiolabelled residue was eliminated in the excreta (88-102% of the total administered dose). The levels of radioactive residues, calculated as fludioxonil, in the tissues and eggs were as follows: liver, 8.9 mg/kg; muscle, 0.12 mg/kg; skin with fat, 0.25 mg/kg; peritoneal fat, 0.17 mg/kg; egg yolk, 1.8 mg/kg (day 7); egg white, 0.054 mg/kg (day 7). A series of organic solvent extractions released 61% TRR in liver, 33% in kidney, 62% in muscle, 42% in skin with fat, 74% in egg white and 83% in egg yolk. The solids remaining after solvent extraction of liver (33% TRR), kidney (54%) and muscle (34%) were solubilized with protease and characterized by treatment with 2,4-dinitrofluorobenzene. Protease solubilized 54% of the unextracted activity in liver, 63% of that in kidney and 67% of that in muscle. About 25% of the released radioactivity (< 10% TRR) was derivatized by 2,4-dinitrofluorobenzene at pH 2, indicating the terminal amino group of amino acids. Alkaline hydrolysis (15% KOH, 95 oC) released all the remaining radioactivity from the solvent-extracted liver (33% TRR), but it could be characterized only as acidic, polar compounds. About 69% of the TRR in eggs, 24% in liver, 14% in kidney, 44% in muscle and 29% in skin with fat were identified...

A feeding study was conducted in which three groups of three dairy cows received 0.55 ppm, 1.6 ppm or 5.5 ppm fludioxonil in the diet for 28-30 days. Residues of fludioxonil and metabolites, determined as CGA-192155 (2,2-difluorobenzo[1,1]dioxole-4-carboxylic acid), were quantifiable only at the highest feeding level (5.5 ppm)... No quantifiable residue was found in the tissues of ruminants at levels 60 times (cows) and 80 times (beef cattle) the calculated dietary burden. Fludioxonil and metabolites were detected in liver and kidney at concentrations of 0.014-0.017 mg/kg and 0.022-0.025 mg/kg, respectively, at the 5.5 ppm feeding level. None was detected in fat or muscle.

The dermal absorption of fludioxonil, excluding material bound to the skin, is low in rats in vivo (< 5%) and in human skin in vitro (< 0.5%). In a study of dermal penetration in rats in vitro, values for dermal absorption at low levels of application were comparable to those obtained in a study performed in vivo (< 2%), but at higher levels significantly overestimated absorption in vivo (38%).

Metabolism Metabolites

Five laying hens were given gelatin capsules containing [(14)C-pyrrole]fludioxonil for 8 consecutive days at a rate equivalent to about 89 ppm in the feed... The main metabolites identified in eggs were the sulfate conjugate of the 1-hydroxy derivative of fludioxonil (40% TRR) , the succinamic acid derivative (10% TRR) and the sulfate conjugate of the 2-hydroxy or 5-hydroxy derivative (13% TRR). Fludioxonil was a minor component (2.1% TRR) in eggs. The succinamic acid derivative was the only significant metabolite identified in liver, at about 6% TRR. The metabolites identified in kidney were the glucuronide conjugate of the 2-hydroxy or 5-hydroxy derivative (4.7% TRR), fludioxonil (2.6% TRR) and the 7prime-hydroxy derivative (2.8% TRR). The main components identified in breast muscle were fludioxonil (29% TRR) and the sulfate conjugate of the 1-hydroxy derivative. A similar situation existed for skin with attached fat, which contained fludioxonil (9.8%) and the sulfate conjugate of the 1-hydroxy derivative (14%). On the basis of the characterizations and identifications made in the study of metabolism in hens, .../it was/concluded that metabolism in poultry involves oxidation at the C-2, C-5 and N-1 positions in the pyrrole ring and at the C-7prime of the benzodioxol ring. This is followed by the formation of sulfate or glucuronide conjugates. The C-2 hydroxypyrrole further oxidizes to the 2,5-dioxo-2,5-dihydro pyrrole and succinamic acid derivatives. The last two compounds are unique to poultry. The remaining metabolites found in the hen and all the metabolites in ruminants were also found in rats.

fludioxonil and metabolites, determined as 2,2-difluoro-1,3- benzodioxole-4-carboxylic acid, are stable for at least 12 months in frozen muscle and for at least 18 months in frozen liver, milk and eggs.

After oral administration of radiolabelled fludioxonil, the radiolabel is rapidly and extensively (approximately 80% of the administered dose) absorbed, widely distributed, extensively metabolized and rapidly excreted, primarily in the feces (approximately 80%) via the bile (approximately 70%), with a small amount being excreted in the urine (approximately 20%). The maximum blood concentration is reached within 1 hr after administration. Elimination is biphasic, with half-lives of between 2 and 5 hr for the first phase and between 30 and 60 h for the second phase. Fludioxonil is rapidly cleared from the blood and tissues, and there is consequently negligible potential for accumulation. The metabolism of fludioxonil proceeds primarily through oxidation of the pyrrole ring, leading to one major (57% of the administered dose) and one minor (4% of the administered dose) oxo-pyrrole metabolite. Hydroxylation of the phenyl ring yields the corresponding phenol metabolite, which represents 2% of the administered dose. These phase I metabolites are subsequently excreted as glucuronyl and sulfate conjugates and, together with unabsorbed and unchanged fludioxonil excreted in feces, account for approximately 75% of the administered dose. The dimerization of the hydroxy pyrole metabolite produces a metabolite of an intense blue color.

A feeding study was conducted in which three groups of three dairy cows received 0.55 ppm, 1.6 ppm or 5.5 ppm fludioxonil in the diet for 28-30 days. Residues of fludioxonil and metabolites, determined as CGA-192155 (2,2-difluorobenzo[1,1]dioxole-4-carboxylic acid), were quantifiable only at the highest feeding level (5.5 ppm)... Only tissue samples from cows fed the 5.5 ppm diet were analyzed. No residues of fludioxonil or metabolites were found. The LOQ was 0.01 mg/kg in muscle and 0.05 mg/kg in liver, kidney and fat (perirenal and omental).

Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Biological Half Life

Use Classification

Fungicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Preparation: R. Nyfeler, Jl ehrenfreund, European Patent Office 206999; eidem, United States of America patent 4705800 (1986, 1987 both to Ciba-Geigy).

General Manufacturing Information

Fludioxonil (announced in 1991) is used as seed treatment for control of Gibberella in rice and to control Fusarium, Rhizoctonia, Tilletia, Helminthosporium, and Septoria in cereal and noncereal crops.

Analytic Laboratory Methods

Interactions

Many pesticides are used increasingly in combinations during crop protection and their stability ensures the presence of such combinations in foodstuffs. The effects of three fungicides, pyrimethanil, cyprodinil and fludioxonil, were investigated together and separately on U251 and SH-SY5Y cells, which can be representative of human CNS glial and neuronal cells respectively. Over 48 hr, all three agents showed significant reductions in cellular ATP, at concentrations that were more than tenfold lower than those which significantly impaired cellular viability. The effects on energy metabolism were reflected in their marked toxic effects on mitochondrial membrane potential. In addition, evidence of oxidative stress was seen in terms of a fall in cellular thiols coupled with increases in the expression of enzymes associated with reactive species formation, such as GSH peroxidase and superoxide dismutase. The glial cell line showed significant responsiveness to the toxin challenge in terms of changes in antioxidant gene expression, although the neuronal SH-SY5Y line exhibited greater vulnerability to toxicity, which was reflected in significant increases in caspase-3 expression, which is indicative of the initiation of apoptosis. Cyprodinil was the most toxic agent individually, although oxidative stress-related enzyme gene expression increases appeared to demonstrate some degree of synergy in the presence of the combination of agents... /Mixture/

Dates

2. Li, X., Fernández-Ortuño, D., Grabke, A., et al. Resistance to fludioxonil in Botrytis cinerea isolates from blackberry and strawberry. Phytopathology 104(7), 724-732 (2014).

3. Ochiai, N., Fujimura, M., Oshima, M., et al. Effects of iprodione and fludioxonil on glycerol synthesis and hyphal development in Candida albicans. Biosci. Biotechnol. Biochem. 66(10), 2209-2215 (2002).

4. Teng, Y., Manavalan, T.T., Hu, C., et al. Endocrine disruptors fludioxonil and fenhexamid stimulate miR-21 expression in breast cancer cells. Toxicol. Sci. 131(1), 71-83 (2013).